molecular formula C13H13N5O2 B5715239 NoName

NoName

Número de catálogo B5715239
Peso molecular: 271.27 g/mol
Clave InChI: HCFQJTMYXXCNTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NoName is a novel compound that has recently been identified as having potential therapeutic properties. This compound has been the subject of extensive scientific research, with studies suggesting that it may have a wide range of applications in various fields, including medicine, agriculture, and environmental science. In

Aplicaciones Científicas De Investigación

Geometric Deep Learning

Geometric Deep Learning explores non-Euclidean data structures, applicable in fields like social networks, sensor networks, brain imaging, genetics, and computer graphics. Deep neural networks, effective in Euclidean data structures, are adapted for these complex geometric data. This approach can handle large-scale data, offering significant potential in scientific research areas requiring complex data analysis (Bronstein et al., 2016).

NONO Protein Research

NONO, a protein with significant roles in nuclear gene regulation, has been linked to several medical conditions. Research has overcome challenges in working with NONO, using techniques like L-proline stabilization, small-angle X-ray structure determination, and crystallization. This research aids in understanding NONO's biological functions and potential medical applications (Knott et al., 2016).

Genetic Engineering Technology Linkage

A study on genetic engineering technology demonstrates the strong influence of public sector research on technology development. The majority of non-patent literature citations in patents within this field indicates a significant impact of scientific research on technological advances (Szu-chia S. Lo, 2009).

Noninvasive Genetic Sampling in Wildlife Biology

Noninvasive genetic sampling tools revolutionize wildlife biology research. They enable DNA collection from various sources like hair, feces, and feathers without direct interaction with animals. This method aids in species identification, population structure analysis, and biodiversity conservation efforts (Waits & Paetkau, 2005).

Morinda Citrifolia (Noni) Research

Morinda Citrifolia, also known as Noni, has been a subject of extensive research due to its therapeutic effects. Studies on Noni focus on its antibacterial, antiviral, antifungal, and anti-inflammatory properties, contributing significantly to both nutritional and medicinal fields (Wang et al., 2002).

NONO in Biomedical Research

Research on NONO, a non-POU-domain-containing octamer-binding protein, highlights its crucial role in biomedical research. NONO is involved in various biological processes like cell proliferation and DNA damage repair. Understanding NONO's functions and dysregulation in cancers can offer new insights for therapeutic targets (Feng et al., 2020).

Influence of Non-English Language Science

A study emphasizes the significance of non-English language scientific research, especially in biodiversity conservation. Non-English studies contribute unique, context-specific knowledge, crucial for global conservation efforts (Amano et al., 2021).

Noninvasive Genetics in Molecular Ecology

Advancements in noninvasive genetic techniques enhance molecular ecology and conservation genetics. They enable more effective DNA extraction, amplification, and data analysis from noninvasive sources, thus improving research quality in these fields (Beja-Pereira et al., 2009).

Clinical Research Using Crowdsourced Samples

Crowdsourced convenience samples, like Amazon Mechanical Turk, offer new avenues for clinical research. They provide fast and efficient participant recruitment and data collection, revolutionizing the way clinical studies are conducted (Chandler & Shapiro, 2016).

NONO and Technology Development

The study of NONO, a non-POU domain-containing octamer-binding gene, is critical in understanding intellectual disabilities and heart defects. A homozygous NONO knockout stem cell line offers a platform to explore pathogenic mechanisms related to NONO mutations, contributing to advancements in cardiology and neurology (Yi et al., 2020).

Propiedades

IUPAC Name

1,3-dimethyl-8-(4-methylpyridin-1-ium-1-yl)-2-oxopurin-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-4-6-18(7-5-8)12-14-9-10(15-12)16(2)13(20)17(3)11(9)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFQJTMYXXCNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C2=NC3=C(N(C(=O)N(C3=N2)C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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